N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be achieved through a sequence of reactions starting from commercially available starting materials. One common method involves the Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions typically involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and various electrophiles. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitrones, reduced tetrahydroquinoline derivatives, and substituted tetrahydroquinoline compounds .
Scientific Research Applications
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an NF-κB inhibitor, modulating the activity of this transcription factor and thereby influencing various cellular processes such as inflammation and cell proliferation . Additionally, its role as a retinoid nuclear modulator involves binding to retinoid receptors and regulating gene expression related to metabolic and immunological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide include:
N,N-dimethylethylenediamine: Used as a ligand in various catalytic processes.
1,2,3,4-tetrahydroisoquinoline: Known for its diverse biological activities and potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an NF-κB inhibitor and retinoid nuclear modulator sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXWPZSIXHQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.